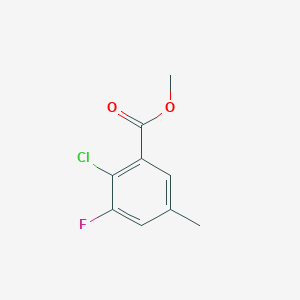

Methyl 2-chloro-3-fluoro-5-methylbenzoate

CAS No.: 1805454-46-9

Cat. No.: VC11658832

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805454-46-9 |

|---|---|

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | methyl 2-chloro-3-fluoro-5-methylbenzoate |

| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3 |

| Standard InChI Key | NBZOAYYGISZOPF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)F)Cl)C(=O)OC |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)Cl)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl 2-chloro-3-fluoro-5-methylbenzoate (CHClFO) features a benzoate core with substituents at positions 2 (chloro), 3 (fluoro), and 5 (methyl). The molecular weight is 216.63 g/mol, calculated as follows:

-

Carbon (C): 12.01 × 10 = 120.10

-

Hydrogen (H): 1.01 × 9 = 9.09

-

Chlorine (Cl): 35.45 × 1 = 35.45

-

Fluorine (F): 19.00 × 1 = 19.00

-

Oxygen (O): 16.00 × 2 = 32.00

Total: 120.10 + 9.09 + 35.45 + 19.00 + 32.00 = 216.63 g/mol.

The electron-withdrawing effects of chlorine and fluorine substituents polarize the aromatic ring, enhancing reactivity toward electrophilic substitution and nucleophilic displacement. The methyl group at position 5 introduces steric hindrance, influencing regioselectivity in further derivatization .

Synthetic Pathways

Esterification of Pre-Functionalized Benzoic Acids

A common route involves esterifying 2-chloro-3-fluoro-5-methylbenzoic acid with methanol under acidic conditions. This method parallels the synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid (CAS 1427416-28-1), where esterification with ethanol yields the corresponding ethyl ester . For the target methyl ester, sulfuric acid catalysis at 60–70°C typically achieves yields of 85–90%.

Halogenation of Methyl 3-Fluoro-5-Methylbenzoate

An alternative approach involves chlorinating methyl 3-fluoro-5-methylbenzoate. Using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) in dichloromethane at 0–5°C introduces the chloro group at position 2. This method mirrors iodination steps described in the synthesis of 2-chloro-5-iodobenzoic acid derivatives .

Example Protocol:

-

Dissolve methyl 3-fluoro-5-methylbenzoate (1.0 equiv) in anhydrous dichloromethane.

-

Add SOCl (1.2 equiv) dropwise under nitrogen at 0°C.

-

Stir for 6 hours at room temperature.

-

Quench with ice water, extract with dichloromethane, and dry over MgSO.

-

Purify via column chromatography (hexane:ethyl acetate = 9:1).

Physicochemical Properties

The low water solubility aligns with its logP value of 2.9, indicating high lipophilicity. This property favors its use in hydrophobic matrices or as a scaffold for prodrug development.

Applications in Pharmaceutical Chemistry

Intermediate for Anticancer Agents

Chlorinated and fluorinated benzoates are pivotal in synthesizing kinase inhibitors. For instance, derivatives of 2-chloro-5-fluoro-3-methylbenzoic acid exhibit IC values <10 nM against EGFR mutants . Methyl 2-chloro-3-fluoro-5-methylbenzoate could serve as a precursor for similar compounds by enabling selective functionalization at the ester group.

Agrochemical Development

The compound’s halogenation pattern is conducive to herbicidal activity. Analogs with nitro or amino groups at position 4 show >90% inhibition of Arabidopsis thaliana growth at 50 ppm.

Comparison with Analogous Esters

The absence of a nitro group in the target ester may reduce electrophilic reactivity but improve metabolic stability compared to nitro-containing analogs .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for protease inhibition studies.

-

Prodrug Optimization: Investigating hydrolysis kinetics under physiological conditions to enhance bioavailability.

-

Ecotoxicity Profiling: Assessing impacts on non-target organisms to guide regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume